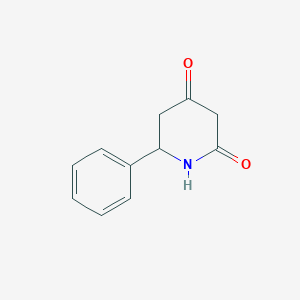

6-Phenylpiperidine-2,4-dione

Description

Importance of Piperidine-2,4-dione Frameworks in Chemical Science and Pharmaceutical Development

The piperidine-2,4-dione scaffold is a versatile platform for constructing functionalized piperidine-type systems with significant synthetic and medicinal potential. researchgate.netrsc.org This framework is a key component in compounds explored for a wide range of pharmacological activities.

Key Attributes of the Piperidine-2,4-dione Framework:

| Attribute | Significance in Chemical and Pharmaceutical Science |

| Structural Versatility | The dione (B5365651) structure allows for various chemical modifications, enabling the synthesis of a diverse library of compounds. researchgate.netrsc.org |

| Biological Activity | Derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and antipsychotic agents. solubilityofthings.comontosight.ainih.gov |

| Drug Discovery | The scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to multiple biological targets. researchgate.netnih.gov |

| Synthetic Intermediate | It serves as a crucial intermediate in the synthesis of more complex molecules, including kinase inhibitors and glutamate (B1630785) receptor modulators. core.ac.uk |

The interest in piperidine-2,4-dione derivatives stems from their proven track record in producing biologically active molecules. researchgate.net For instance, certain derivatives have been investigated for their ability to inhibit enzymes like lactate (B86563) dehydrogenase A (LDHA), which is often overexpressed in cancer cells. Others have been developed as ligands for various receptors in the central nervous system. nih.gov

Rationale for Academic Investigation of 6-Phenylpiperidine-2,4-dione Derivatives

The academic pursuit of this compound and its derivatives is driven by the quest for novel therapeutic agents with improved efficacy and selectivity. The introduction of a phenyl group at the 6-position of the piperidine-2,4-dione core can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced or novel biological activities.

Routes to 6-substituted piperidine-2,4-diones are of particular interest as this substitution pattern is found in various pharmacologically active compounds. core.ac.uk The synthesis of these compounds, however, can be challenging, necessitating the development of new and efficient synthetic methodologies. core.ac.uknih.gov

One of the established methods for synthesizing 6-substituted piperidine-2,4-diones is through a Dieckmann cyclisation. core.ac.uk A study by Marson and Yau demonstrated a flexible route to variously substituted piperidine-2,4-diones, including the 6-phenyl derivative, without the need for an N-protective group. core.ac.uk This approach highlights the ongoing efforts to create more efficient and scalable synthetic pathways to access these valuable compounds.

Research Focus on this compound Derivatives:

| Research Area | Rationale and Objectives |

| Synthesis Methodology | To develop regioselective and enantioselective methods for producing this compound and its analogs. core.ac.ukresearchgate.net |

| Pharmacological Screening | To evaluate derivatives for a range of biological activities, building on the known potential of the piperidine-2,4-dione scaffold. ontosight.ai |

| Structure-Activity Relationship (SAR) Studies | To understand how modifications to the this compound structure affect its biological targets and overall activity. nih.gov |

The synthesis of this compound has been achieved with a 66% yield through a process of Dieckmann cyclisation followed by decarbomethoxylation. core.ac.uk This improved yield over previous methods underscores the advancements in synthetic protocols for this class of compounds. core.ac.uk The resulting N-unsubstituted piperidine-2,4-diones serve as versatile precursors for further chemical exploration. core.ac.uk

The combination of the established biological importance of the piperidine-2,4-dione framework and the potential for novel properties conferred by the 6-phenyl substituent provides a strong rationale for the continued academic investigation of this specific chemical entity and its derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-phenylpiperidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-9-6-10(12-11(14)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYLHJWZATWPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118264-04-3 | |

| Record name | 6-phenylpiperidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Phenylpiperidine 2,4 Dione and Its Analogues

Regioselective Synthesis Protocols

Regioselectivity is a critical aspect in the synthesis of substituted piperidine-2,4-diones, ensuring the desired placement of functional groups on the heterocyclic ring.

Dieckmann Cyclization Strategies for Piperidine-2,4-dione Formation

The Dieckmann cyclization, an intramolecular Claisen condensation of a diester to form a β-keto ester, is a cornerstone in the synthesis of piperidine-2,4-diones. researchgate.netucl.ac.uk This powerful ring-forming reaction has been extensively utilized and optimized for the preparation of a variety of substituted piperidine-2,4-dione derivatives. researchgate.net

The efficiency of the Dieckmann cyclization is highly dependent on the reaction conditions and the choice of reagents. A notable improvement in the synthesis of N-unsubstituted piperidine-2,4-diones involves the use of dimethyl ester precursors cyclized in methanol (B129727) with sodium methoxide, followed by decarbomethoxylation in aqueous acetonitrile. core.ac.uk This optimized procedure has been shown to significantly increase the yield of 6-phenylpiperidine-2,4-dione to 66%, a substantial improvement over previous methods that yielded only 32%. core.ac.uk

Phase-transfer catalysis has also emerged as a milder and safer alternative to traditional strong bases like sodium hydride or molten sodium. rsc.org The use of potassium carbonate as the base and 18-crown-6 (B118740) as a phase-transfer catalyst in a Dieckmann-type cyclization of amido esters has proven effective in producing 3-methoxycarbonylpiperidine-2,4-diones, which can then be hydrolyzed and decarboxylated to afford the desired piperidine-2,4-diones in good yields. rsc.org

The Dieckmann cyclization provides a flexible route to a variety of 6-monosubstituted piperidine-2,4-diones. core.ac.uk This is typically achieved by starting with the appropriate β-amino esters, which are readily prepared from the corresponding β-keto esters. ucl.ac.ukcore.ac.uk The subsequent acylation and cyclization lead to the desired 6-substituted products. ucl.ac.uk For instance, the synthesis of 6-methyl and 6-propylpiperidine-2,4-dione has been successfully demonstrated using this approach. ucl.ac.uk

The preparation of 5,6-disubstituted piperidine-2,4-diones is also possible, although it can present challenges in controlling diastereoselectivity. core.ac.uk One approach involves the alkylation of a pre-formed 6-substituted piperidine-2,4-dione. For example, methylation of this compound has been achieved to produce 5,6-disubstituted derivatives. core.ac.uk

| Precursor | Reagents and Conditions | Product | Yield (%) |

| Dimethyl ester precursor of this compound | 1. NaOMe, MeOH, reflux; 2. MeCN, 1% H₂O, reflux | This compound | 66 |

| Amido ester | K₂CO₃, 18-crown-6 | 3-Methoxycarbonylpiperidine-2,4-dione | Good |

| β-Amino ester | 1. Acylation; 2. Dieckmann cyclization | 6-Monosubstituted piperidine-2,4-dione | Varies |

| This compound | MeI, K₂CO₃, acetone | 3,3,6-Trisubstituted piperidine-2,4-dione | 65 |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While the direct application of MCRs for the synthesis of this compound itself is not extensively documented in the provided results, the principles of MCRs are highly relevant for the rapid assembly of heterocyclic scaffolds. nih.govnih.gov For instance, a one-pot multicomponent condensation has been successfully employed to synthesize chiral tetrahydropyridines, demonstrating the power of this strategy in building complex nitrogen-containing rings. thieme-connect.de The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of piperidine-2,4-dione derivatives. youtube.com

Asymmetric Synthesis of Enantiomerically Enriched this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. Asymmetric synthesis strategies are employed to control the stereochemistry at chiral centers within the molecule.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy has been successfully applied to the enantioselective synthesis of 6-substituted piperidine-2,4-diones. researchgate.netucl.ac.uk

A notable example involves the use of Davies' α-methylbenzylamine auxiliary. researchgate.net This chiral auxiliary is employed in a regioselective Dieckmann cyclization to afford enantioselectively enriched 6-substituted piperidine-2,4-diones. researchgate.netresearchgate.net The process typically involves an asymmetric Michael addition induced by the chiral auxiliary, followed by cyclization. ucl.ac.uk Another approach utilizes a chiral N-sulfinyl group to induce an asymmetric Michael reaction, leading to the formation of a δ-amino β-ketoester which can then be cyclized. ucl.ac.uk

The chiral auxiliary is typically removed in a subsequent step to yield the desired enantiomerically enriched product. williams.edu The choice of chiral auxiliary and the reaction conditions are crucial for achieving high diastereoselectivity and, consequently, high enantiomeric excess in the final product. wikipedia.org

| Chiral Auxiliary | Key Reaction | Product Stereochemistry |

| Davies' α-methylbenzylamine | Regioselective Dieckmann cyclization | Enantioselective formation of 6-substituted piperidine-2,4-diones |

| Chiral N-sulfinyl group | Asymmetric Michael reaction | Leads to enantiomerically enriched δ-amino β-ketoester precursor |

Stereoselective Reduction Methods for Carbonyl functionalities

The stereoselective reduction of the carbonyl groups in the this compound ring is a critical step in the synthesis of chiral piperidine (B6355638) derivatives. The reduction can lead to the formation of diastereomeric alcohols, and controlling this selectivity is paramount for obtaining specific, biologically active isomers. google.com

Commonly employed reducing agents for ketones include metal hydrides like lithium aluminium hydride (LAH) and sodium borohydride. wikipedia.org However, to achieve high stereoselectivity, chiral modifications of these reagents or the use of chiral catalysts are necessary. For instance, the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane, is a powerful method for the enantioselective reduction of ketones. organic-chemistry.org Another approach involves the use of chirally modified borohydrides, where ligands derived from amino acids can induce high selectivity. wikipedia.org

The Meerwein-Ponndorf-Verley (MPV) reduction offers a milder alternative for ketone reduction. google.com This method, which typically uses an aluminum alkoxide as a mediator, can be rendered stereoselective through the use of chiral ligands or auxiliaries. google.com For example, chiral diols have been used in conjunction with aluminum triisopropoxide to achieve asymmetric reduction of prochiral ketones. google.com Recent advancements have focused on developing catalytic versions of the MPV reaction to improve its efficiency and reduce waste. google.com

A study on the reduction of cyclic ketones to their most thermodynamically stable alcohols utilized lithium dispersion with hydrated transition metal salts like FeCl₂·4H₂O or CuCl₂·2H₂O. organic-chemistry.org This method demonstrated high diastereoselectivity, yielding the more stable equatorial alcohols in good yields. organic-chemistry.org For instance, the reduction of 4-tert-butylcyclohexanone (B146137) resulted in a high preference for the equatorial alcohol. organic-chemistry.org

The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the resulting hydroxy-piperidine derivatives. The table below summarizes some common chiral reducing agents and their applications.

| Reducing Agent/System | Type of Ketone Reduced | Key Features |

| Corey-Bakshi-Shibata (CBS) Catalyst | Prochiral ketones | High enantioselectivity |

| Chirally Modified Borohydrides | Various ketones | Utilizes economical chiral ligands |

| Meerwein-Ponndorf-Verley (MPV) with Chiral Auxiliaries | Prochiral ketones | Mild reaction conditions |

| Lithium/Hydrated Transition Metal Salts | Cyclic ketones | High diastereoselectivity for thermodynamically stable alcohol |

This table provides a summary of common stereoselective reduction methods for carbonyl functionalities.

Intramolecular Cyclization Pathways for Stereocontrol

Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring with defined stereochemistry. wikipedia.org The stereochemical outcome of these reactions is often dictated by the stereocenters present in the acyclic precursor and the transition state geometry of the cyclization step. msu.edu

One notable approach involves the intramolecular reductive cyclization of a conjugated keto-azide intermediate. nih.gov This method has been successfully applied to the synthesis of stereochemically defined piperidine derivatives. nih.gov The stereoselectivity is controlled during the initial steps of synthesizing the acyclic precursor, and this chirality is then transferred to the final cyclic product. nih.gov

Another strategy is the intramolecular aza-Michael reaction. mdpi.com This reaction involves the cyclization of an amine onto an α,β-unsaturated carbonyl system within the same molecule. The stereoselectivity can be influenced by the use of organocatalysts or by the inherent stereochemistry of the substrate. mdpi.com For instance, base-induced diastereoselective cyclization has been used for the large-scale synthesis of trans-2,6-disubstituted piperidines. mdpi.com

The Dieckmann cyclization, a base-catalyzed intramolecular condensation of a diester to form a β-keto ester, has also been employed for the synthesis of piperidin-2,4-dione systems. ucl.ac.uk By using a chiral auxiliary, such as Davies' chiral auxiliary, an asymmetric Michael addition can be performed prior to the Dieckmann cyclization, leading to the enantioselective synthesis of 6-substituted piperidine-2,4-diones. researchgate.net

The table below outlines various intramolecular cyclization strategies for stereocontrol in piperidine synthesis.

| Cyclization Strategy | Precursor Type | Key Features for Stereocontrol |

| Intramolecular Reductive Cyclization | Conjugated keto-azide | Pre-existing stereocenters in the acyclic precursor |

| Intramolecular aza-Michael Reaction | N-tethered alkenes with electron-withdrawing groups | Use of organocatalysts or substrate-controlled diastereoselectivity |

| Dieckmann Cyclization with Chiral Auxiliary | Diesters with a chiral auxiliary | Asymmetric Michael addition prior to cyclization |

This table summarizes key intramolecular cyclization pathways for the stereocontrolled synthesis of piperidine rings.

Modern Synthetic Approaches

Recent advancements in synthetic organic chemistry have introduced novel methods that offer improved efficiency, reduced reaction times, and enhanced yields for the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govtsijournals.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govresearchgate.netresearchgate.net

Several studies have reported the successful application of microwave irradiation for the synthesis of piperidine-2,6-dione derivatives. researchgate.netsphinxsai.comresearchgate.net For example, the condensation of N-phenyl glutarimides with aldehydes has been efficiently carried out under solvent-free conditions using neutral alumina (B75360) as a solid support, facilitated by microwave irradiation. researchgate.net This approach offers a green and efficient alternative to traditional methods that often require harsh conditions and long reaction times. researchgate.netresearchgate.net

The benefits of microwave-assisted synthesis in the context of piperidine-dione synthesis are summarized in the table below.

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Cyclocondensation | 5 hours | 15 minutes | Significant |

| Knoevenagel Condensation | Several hours | 3-6 minutes | Often higher yields |

This table compares conventional and microwave-assisted synthesis for reactions relevant to piperidine-dione construction, based on literature reports. nih.govsphinxsai.com

Anionic Enolate Rearrangements in Heterocycle Construction

Anionic enolate rearrangements represent a novel and powerful strategy for the construction of piperidine-2,4-dione systems. rsc.orgresearchgate.net This approach involves the generation of an enolate ion which then undergoes a rearrangement to form the heterocyclic ring. libretexts.orglibretexts.org

A key example is the enolate-isocyanate rearrangement. researchgate.net This transformation begins with N-Boc-protected homoallylamines, which are first subjected to a halocyclocarbamation reaction. researchgate.net The resulting bromocyclocarbamates are then treated with a strong base to form a cyclic enolate. This intermediate undergoes a rearrangement, leading to the formation of the 6-substituted piperidine-2,4-dione ring in good yields. researchgate.net The mechanism involves the cleavage of a C-S or C-O bond and the formation of a new C-C bond. researchgate.net

This methodology has been shown to be applicable to the synthesis of enantiomerically enriched piperidine-2,4-diones by starting with chiral homoallylamines. researchgate.net The rearrangement proceeds cleanly, offering a direct and efficient route to these important heterocyclic scaffolds. researchgate.net

The general steps involved in the anionic enolate rearrangement for piperidine-2,4-dione synthesis are outlined below.

| Step | Reactants/Intermediates | Key Transformation |

| 1. Halocyclocarbamation | N-Boc-homoallylamine | Formation of a bromocyclocarbamate |

| 2. Enolate Formation | Bromocyclocarbamate, Strong Base | Generation of a cyclic enolate |

| 3. Rearrangement | Cyclic Enolate | Isocyanate formation and ring closure to piperidine-2,4-dione |

This table illustrates the key stages of the anionic enolate-isocyanate rearrangement for the synthesis of 6-substituted piperidine-2,4-diones. researchgate.net

Chemical Transformations and Derivatization of 6 Phenylpiperidine 2,4 Dione

Alkylation and Functionalization Reactions

The presence of acidic protons at various positions on the 6-phenylpiperidine-2,4-dione ring allows for a range of alkylation and functionalization reactions. The regioselectivity of these reactions is a critical aspect, influencing the final structure of the derivatized product.

The nitrogen atom and the carbon atoms adjacent to the carbonyl groups are the primary sites for alkylation. The regioselectivity of these reactions can be controlled by the choice of base, solvent, and alkylating agent. While specific studies on the regioselective alkylation of this compound are not extensively documented, principles from related piperidine-2,4-dione systems can be applied. For instance, N-alkylation is typically achieved under basic conditions, where a strong base deprotonates the nitrogen, followed by nucleophilic attack on an alkyl halide.

Alkylation at the C-3 and C-5 positions can also be achieved through the formation of an enolate under basic conditions. The regioselectivity between these two positions can be influenced by steric hindrance and the electronic nature of the substituents on the ring. In related systems, flexible routes to variously substituted piperidine-2,4-diones have been developed, suggesting that selective functionalization is achievable researchgate.net.

| Position | Reagents and Conditions | Expected Product |

| N-1 | NaH, Alkyl halide, THF | N-alkylated this compound |

| C-3 | LDA, Alkyl halide, -78 °C | 3-alkyl-6-phenylpiperidine-2,4-dione |

| C-5 | KHMDS, Alkyl halide, THF | 5-alkyl-6-phenylpiperidine-2,4-dione |

This table presents plausible reaction conditions based on general principles of heterocyclic chemistry and may require optimization for this compound.

The synthesis of trisubstituted piperidine-2,4-diones can be approached through a diversity-oriented synthesis strategy. This involves a modular approach where the piperidine (B6355638) ring is constructed with the desired substituents already in place. One such method utilizes Type II Anion Relay Chemistry (ARC) to create a variety of stereoisomers of 2,4,6-trisubstituted piperidines nih.govnih.gov. Although this method builds the ring rather than functionalizing a pre-existing one, it provides a powerful tool for accessing complex piperidine architectures that may not be achievable through direct functionalization.

Another approach involves the sequential alkylation of the this compound core. For example, N-alkylation followed by C-alkylation at the C-3 or C-5 position would yield a trisubstituted derivative. The order of these reactions and the choice of protecting groups would be critical to achieving the desired substitution pattern.

Selective Reduction and Oxidation Reactions

The carbonyl groups within the this compound ring are susceptible to reduction, leading to the formation of hydroxylated piperidine systems. Conversely, other positions on the ring can be targeted for oxidation to introduce new functional groups.

The stereoselective reduction of the ketone functionalities in piperidine-2,4-diones can lead to the formation of valuable hydroxylated piperidine derivatives. In a study on a related β-phenylpiperidine-2,4-dione, stereoselective reduction led to the formation of a cis-4-hydroxy-2-piperidinone researchgate.net. This suggests that the reduction of this compound could similarly yield stereochemically defined hydroxylated products.

Common reducing agents for such transformations include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent and reaction conditions can influence the stereochemical outcome of the reduction. For instance, the use of bulky reducing agents may favor attack from the less hindered face of the molecule, leading to a specific stereoisomer. In the context of a similar system, the reduction of a 1-aryl-6-phenylpiperidine-2-one with a LiAlH₄-AlCl₃ system resulted in the selective reduction of the carbonyl group nuph.edu.ua.

| Reducing Agent | Potential Product | Stereochemical Outcome |

| NaBH₄, MeOH | 4-hydroxy-6-phenylpiperidin-2-one | Mixture of diastereomers |

| LiAlH₄, THF | 6-phenylpiperidine-2,4-diol | Potential for high stereoselectivity |

| L-Selectride®, THF, -78 °C | 4-hydroxy-6-phenylpiperidin-2-one | Potentially high diastereoselectivity |

This table outlines potential reduction outcomes. The actual stereoselectivity would need to be determined experimentally.

While the piperidine-2,4-dione ring itself is relatively electron-poor, oxidative transformations can be carried out on substituents or at specific positions under the right conditions. For instance, if a substituent with an oxidizable group, such as a sulfide, were present on the ring, it could be selectively oxidized. In a study on trans-5-arylsulfanyl-6-phenylpiperidine-2-ones, the arylsulfanyl group was oxidized to an arylsulfinyl group using hydrogen peroxide and to the corresponding sulfone using oxone nuph.edu.ua. This demonstrates the feasibility of selective oxidation on a substituted piperidine-2-one core without disrupting the heterocyclic ring.

Ring Expansions and Contractions for Novel Heterocycles

The piperidine ring of this compound can potentially undergo ring expansion or contraction reactions to generate novel heterocyclic frameworks. These transformations often proceed through reactive intermediates and can be triggered by various reagents or conditions.

For example, a photomediated ring contraction of saturated piperidines to 1,2-disubstituted cyclopentanes has been reported nih.gov. This type of reaction, if applied to a derivative of this compound, could provide access to highly functionalized cyclopentane systems.

Ring expansion reactions are also known for piperidine derivatives. For instance, the rearrangement of a mesylated pyrrolidine has been shown to proceed through an aziridinium intermediate to form a piperidine ring researchgate.net. While this is an expansion to a piperidine, similar principles could potentially be applied to expand the piperidine ring of this compound to a seven-membered ring, such as an azepane. Such reactions are often substrate-specific and would require careful design of the starting material.

Nucleophilic and Electrophilic Reactivity of the Piperidine-2,4-dione Moiety

The reactivity of the this compound moiety is characterized by the presence of both nucleophilic and electrophilic centers, which dictates its role in various chemical reactions. The key sites of reactivity include the active methylene (B1212753) group at the C3 position, the nitrogen atom of the piperidine ring, and the carbonyl carbons at the C2 and C4 positions.

Nucleophilic Character

The nucleophilic nature of this compound is most prominently expressed through the reactivity of its active methylene group and the lone pair of electrons on the nitrogen atom.

Active Methylene Group (C3): The methylene group positioned between the two carbonyl groups (at C2 and C4) is highly acidic. This acidity is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl functionalities, which stabilize the resulting carbanion through resonance. In the presence of a base, this active methylene group is readily deprotonated to form a potent nucleophilic enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate derived from this compound can readily undergo alkylation reactions with various alkyl halides. This reaction provides a straightforward method for introducing alkyl substituents at the C3 position, leading to a diverse array of 3-substituted derivatives. The general reaction involves the treatment of the piperidine-2,4-dione with a suitable base, such as sodium ethoxide or potassium carbonate, followed by the addition of an alkyl halide.

Knoevenagel Condensation: The active methylene group of this compound is an excellent nucleophile for the Knoevenagel condensation. tue.nlwikipedia.orgorganic-chemistry.org This reaction involves the condensation with aldehydes or ketones, typically catalyzed by a weak base like piperidine or pyridine, to yield an α,β-unsaturated product. tue.nlwikipedia.org The initial nucleophilic addition of the enolate to the carbonyl group is followed by a dehydration step. tue.nl For instance, the condensation with aromatic aldehydes, such as benzaldehyde, leads to the formation of 3-benzylidene-6-phenylpiperidine-2,4-dione derivatives.

Michael Addition: The enolate of this compound can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds. This 1,4-addition reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. The reaction is typically carried out in the presence of a base that facilitates the formation of the enolate.

Nitrogen Atom: The nitrogen atom in the piperidine ring, being part of a secondary amide, possesses a lone pair of electrons and can therefore act as a nucleophile. It can undergo N-alkylation and N-acylation reactions, although its reactivity is somewhat attenuated due to the delocalization of the lone pair into the adjacent carbonyl group. N-alkylation is typically achieved by treating the compound with a base, such as sodium hydride or potassium carbonate, to deprotonate the nitrogen, followed by the addition of an alkylating agent like an alkyl halide or a benzyl halide. researchgate.net

Electrophilic Character

The electrophilic nature of the this compound moiety is primarily associated with the carbonyl carbons.

Carbonyl Groups (C2 and C4): The carbon atoms of the two carbonyl groups are electrophilic and susceptible to attack by strong nucleophiles. These reactions can include reductions with hydride reagents, such as sodium borohydride or lithium aluminum hydride, to yield the corresponding hydroxy- or dihydroxy-piperidine derivatives. Grignard reagents and other organometallic nucleophiles can also add to the carbonyl groups, leading to the formation of tertiary alcohols. The relative reactivity of the C2 and C4 carbonyls can be influenced by steric and electronic factors.

The dual nucleophilic and electrophilic nature of the this compound moiety makes it a highly valuable and versatile scaffold in medicinal chemistry and organic synthesis, allowing for the generation of a wide range of functionalized derivatives with potential biological activities.

Data on Chemical Transformations

The following tables summarize representative examples of the chemical transformations involving the this compound moiety, highlighting its nucleophilic and electrophilic reactivity.

Table 1: Alkylation of the Active Methylene Group (C3)

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Methyl Iodide | NaOEt | Ethanol | 3-Methyl-6-phenylpiperidine-2,4-dione | - | - |

| Ethyl Bromide | K₂CO₃ | DMF | 3-Ethyl-6-phenylpiperidine-2,4-dione | - | - |

| Benzyl Chloride | NaH | THF | 3-Benzyl-6-phenylpiperidine-2,4-dione | - | - |

Table 2: Knoevenagel Condensation at the Active Methylene Group (C3)

| Aldehyde/Ketone | Catalyst | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Piperidine | Ethanol | 3-Benzylidene-6-phenylpiperidine-2,4-dione | - | tue.nlwikipedia.orgjuniperpublishers.com |

| 4-Chlorobenzaldehyde | Pyrrolidine | Ethanol | 3-(4-Chlorobenzylidene)-6-phenylpiperidine-2,4-dione | - | juniperpublishers.com |

| Acetone | Piperidine | Toluene | 3-Isopropylidene-6-phenylpiperidine-2,4-dione | - | - |

Table 3: Michael Addition using the Active Methylene Group (C3)

| Michael Acceptor | Base | Solvent | Product | Yield (%) | Reference |

| Chalcone | NaOEt | Ethanol | 3-(1,3-Diphenyl-3-oxopropyl)-6-phenylpiperidine-2,4-dione | - | researchgate.net |

| Acrylonitrile | Triton B | Dioxane | 3-(2-Cyanoethyl)-6-phenylpiperidine-2,4-dione | - | - |

| Methyl Vinyl Ketone | K₂CO₃ | Methanol (B129727) | 3-(3-Oxobutyl)-6-phenylpiperidine-2,4-dione | - | - |

Table 4: N-Alkylation of the Piperidine Ring

| Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| Benzyl Bromide | K₂CO₃ | DMF | 1-Benzyl-6-phenylpiperidine-2,4-dione | - | researchgate.net |

| Ethyl Iodide | NaH | THF | 1-Ethyl-6-phenylpiperidine-2,4-dione | - | researchgate.net |

Computational Chemistry and Molecular Modeling Studies of 6 Phenylpiperidine 2,4 Dione Systems

Conformational Analysis and Energetics

The three-dimensional structure of the piperidine (B6355638) ring is not planar; it adopts various conformations to minimize steric and torsional strain. For substituted piperidines like the 6-phenylpiperidine-2,4-dione system, understanding the preferred conformations and the energy barriers between them is fundamental.

Quantum chemical calculations are employed to determine the geometry and relative stability of different possible conformers. Studies on analogous systems, such as 1-phenylpiperidin-4-one, reveal the existence of several stable forms, including chair and twist conformations. researchgate.net In these conformations, the phenyl substituent can occupy either an axial or equatorial position, leading to different energetic profiles.

For the related compound 1-phenylpiperidin-4-one, quantum chemical calculations combined with gas-phase electron diffraction experiments have shown a mixture of conformers at equilibrium. researchgate.net The chair-equatorial (Eq), chair-axial (Ax), and twist (Tw) forms were all found to be present, with the equatorial conformer being the most abundant. researchgate.net Density Functional Theory (DFT) calculations, such as those using the B3LYP-D3 functional with a cc-pVTZ basis set, are commonly used to predict the relative populations of these species. researchgate.net These calculations provide insights into the Gibbs free energy (ΔG) differences between conformers, which dictate their relative abundance at a given temperature.

Table 1: Predicted Conformer Ratios for the Analogous 1-Phenylpiperidin-4-one System Data derived from theoretical calculations for a structurally related compound.

| Conformer | Predicted Ratio (B3LYP-D3/cc-pVTZ) | Experimental Ratio (Gas Phase, 337 K) |

| Chair-Equatorial | 40% | 55(13)% |

| Chair-Axial | 35% | 22(9)% |

| Twist | 25% | 23(10)% |

In addition to ring puckering, the nitrogen atom in the piperidine ring can undergo inversion, a process where the nitrogen and its substituents rapidly flip between two pyramidal geometries. This process has an associated energy barrier that can be calculated using quantum chemical methods. The rate of nitrogen inversion can influence how the molecule interacts with its biological target. For N-substituted piperidines, the energy barrier for this inversion and for ring interconversion can be explored to understand the dynamic conformational processes the molecule undergoes. rsc.org These computational studies help to create a complete picture of the molecule's dynamic behavior in solution, which is essential for understanding its biological function.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to build mathematical models that relate the chemical structure of a series of compounds to their biological activity.

For derivatives of the phenylpiperidine scaffold, QSAR models have been successfully developed to predict various pharmacological activities. nih.gov These models are built using a "training set" of molecules with known activities. Statistical methods, such as Partial Least Squares (PLS) regression or machine learning techniques like artificial neural networks, are used to establish a correlation between molecular descriptors and activity. nih.govnih.govdaneshyari.com Once a robust model is created, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov For instance, a nonlinear QSAR study on 4-phenylpiperidine (B165713) derivatives acting as mu-opioid agonists was successfully conducted using a three-layer back-propagation neural network. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, including physicochemical, electronic, and steric properties. mdpi.com By correlating these descriptors with biological outcomes (e.g., binding affinity, enzyme inhibition), researchers can identify the key molecular features that govern a compound's activity. nih.gov For example, in studies of 4-phenylpiperidine and 4-phenylpiperazine derivatives, descriptors were modeled against in vivo effects on the dopaminergic system, revealing how properties like lipophilicity, electronic character, and molecular shape influence the biological response. nih.govgu.se

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Category | Example Descriptors | Potential Biological Relevance |

| Electronic | Dipole Moment, Partial Charges | Electrostatic interactions with target |

| Steric/Topological | Molecular Volume, Surface Area, Shape Indices | Complementarity with binding site shape |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Membrane permeability, hydrophobic interactions |

| Quantum Chemical | HOMO/LUMO Energies | Reactivity, charge transfer interactions |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how this compound and its analogs exert their effects, it is crucial to study their interactions with specific protein targets at an atomic level. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose. nih.govmdpi.com

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. nih.govmdpi.com The process involves generating a multitude of possible binding poses and scoring them based on a force field that estimates the interaction energy. mdpi.com This technique can screen large libraries of compounds to identify potential hits and can provide hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding. nih.govmdpi.com For example, docking studies on various piperidine-based compounds have helped to decipher their binding modes within targets like the sigma receptor or monoamine oxidase B. rsc.orgmdpi.com

Following docking, molecular dynamics (MD) simulations can be performed. nih.gov An MD simulation calculates the motion of every atom in the ligand-protein complex over time, providing a detailed view of its dynamic behavior. mdpi.com These simulations, which can span from nanoseconds to microseconds, are used to assess the stability of the predicted binding pose. nih.govnih.gov By analyzing metrics such as the root-mean-square deviation (RMSD) of the ligand, researchers can confirm whether the docked conformation is stable within the binding pocket. mdpi.com MD simulations also reveal the flexibility of both the ligand and the protein, offering a more realistic and dynamic picture of the binding event than the static image provided by docking alone. nih.gov

Prediction of Binding Modes and Affinities

A primary application of molecular modeling in the study of this compound and its analogs is the prediction of how these molecules interact with their biological targets and the strength of this interaction, known as binding affinity. Techniques like molecular docking are employed to place a ligand (the phenylpiperidine-dione derivative) into the binding site of a target protein and score the resulting poses based on favorable intermolecular interactions.

Computational studies on related scaffolds, such as 4-phenylpiperidine-2,6-diones, have successfully predicted their binding to various receptors. For instance, derivatives have been docked into models of human α1-adrenergic receptor (α1-AR) subtypes. nih.gov These studies help identify the most likely binding conformation and the key interactions that anchor the ligand within the receptor's binding pocket. The predicted binding affinity, often expressed as a binding energy (ΔG) or an inhibition constant (Ki), provides a quantitative measure of the ligand's potency. A lower, more negative binding energy value typically indicates a stronger and more stable interaction between the ligand and the enzyme. taylorandfrancis.com

Several derivatives of the closely related 1-phenylpiperazine (B188723) and 4-phenylpiperidine scaffolds have been shown to bind with high affinity (Ki values in the nanomolar range) to sigma receptors. nih.gov Similarly, computational docking has been used to explain the good binding affinity of various piperidine derivatives to the mu-opioid receptor. longdom.org These predictive models are crucial for prioritizing which novel chemical structures should be synthesized and tested in the laboratory, thereby streamlining the drug discovery process.

| Compound/Derivative Class | Target Receptor | Predicted Affinity (Ki or pKi) | Computational Method |

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | α1A-Adrenergic Receptor | pKi = 8.74 | Pharmacophore Modeling |

| Phenylpiperazine/Phenylpiperidine Analogs | Sigma (σ) Receptor | Ki = 1-10 nM | Molecular Modeling |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma 1 (S1R) Receptor | Ki = 3.2 nM | Molecular Docking |

| Various Piperidine Derivatives | Mu (μ)-Opioid Receptor | Good Binding Affinity | Molecular Docking |

This table presents representative binding affinity data for derivatives structurally related to the this compound scaffold, as determined by computational studies.

Mechanistic Insights at the Molecular Level

Beyond predicting affinity, molecular modeling provides profound mechanistic insights into why a compound is active. By analyzing the docked poses, researchers can identify the specific amino acid residues within the target protein that interact with the ligand. rsc.org These interactions can include hydrogen bonds, hydrophobic interactions, π-cation interactions, and van der Waals forces. lew.ro For example, molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, can reveal the stability of the ligand-protein complex and highlight crucial amino acid interactions. rsc.orgnih.gov

In the study of α1-AR ligands, binding data from synthesized compounds were used to refine a pharmacophoric model. nih.gov A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. Such models provide a clear mechanistic hypothesis for ligand binding, suggesting, for instance, that a specific nitrogen atom acts as a hydrogen bond acceptor or that a phenyl group engages in a critical hydrophobic interaction.

Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to understand the electronic properties of the molecules themselves. icm.edu.pl These methods provide insights into a molecule's chemical reactivity, stability, and orbital energies (HOMO-LUMO), which are fundamental to its interaction with biological targets. icm.edu.pl

In Silico Screening and Virtual Library Design

Computational approaches are particularly powerful for exploring vast chemical spaces to find new active compounds. In silico screening, also known as virtual screening, involves using computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific drug target. researchgate.netchemmethod.com This process can be ligand-based, searching for molecules similar to known active compounds, or structure-based, docking millions of virtual compounds into the target's binding site. chemmethod.com

Building upon the core this compound scaffold, researchers can design a virtual library—a large collection of related but distinct chemical structures that exist only in a computer. drugdesign.org This is achieved by systematically modifying various positions on the core structure with different chemical substituents. For example, a library can be designed by attaching a wide array of amines or other functional groups to the piperidine nitrogen. drugdesign.org

These virtual libraries can then be screened in silico against a target of interest. The compounds are computationally evaluated for their predicted binding affinity, drug-likeness, and other pharmacokinetic properties. nih.gov This process allows for the rapid identification of the most promising candidates from a vast number of possibilities, focusing synthetic efforts on molecules with the highest probability of success. ethz.ch This strategy significantly accelerates the hit-to-lead optimization phase of drug discovery.

Broader Scientific Relevance and Future Research Avenues

Application as Key Intermediates in Natural Product Synthesis

The piperidine-2,4-dione framework is a valuable precursor in the stereocontrolled synthesis of complex molecules, including natural products. rsc.orgdtic.mil The presence of multiple functional groups—a secondary amine, two carbonyls, and an activated methylene (B1212753) group—provides numerous handles for strategic chemical modifications. This structural versatility allows chemists to use these diones as key intermediates to build the core of various naturally occurring alkaloids and other bioactive compounds.

Axially chiral compounds, which can be derived from piperidine (B6355638) structures, often serve as enantioenriched precursors for stereodefined building blocks essential for the total synthesis of natural products. researchgate.net Synthetic strategies leveraging piperidine-2,4-diones can lead to the formation of polyhydroxylated piperidine alkaloids, a class of natural products known for their potent biological activities, such as glycosidase inhibition. researchgate.net Methodologies like the Dieckmann condensation have been employed for the ring closure to form 2,4-diketopiperidines, which are crucial steps in synthetic pathways targeting specific natural product analogues. dtic.mil The development of synthetic routes that proceed through chiral piperidine intermediates is a prominent area of research, enabling access to compounds like castanospermine, a natural product relevant to HIV-1 treatment. dtic.mil

Contributions to the Development of New Therapeutic Agents

The phenylpiperidine moiety is a well-established pharmacophore in medicinal chemistry, present in numerous clinically significant drugs. painphysicianjournal.comwikipedia.orgnih.gov Derivatives of 6-phenylpiperidine-2,4-dione are actively investigated for a wide range of therapeutic applications due to their ability to interact with various biological targets. The piperidine-dione scaffold serves as a rigid framework that can be systematically modified to optimize binding affinity and selectivity for specific receptors and enzymes. rsc.org

Research has demonstrated that derivatives of the closely related isomer, 4-phenylpiperidine-2,6-dione (B1266656), exhibit high affinity for α1-adrenergic receptor (α1-AR) subtypes. nih.gov These compounds act as antagonists, blocking norepinephrine-induced signaling pathways, which suggests their potential for development into agents for conditions involving the adrenergic system. nih.gov The broader class of piperidin-4-ones has shown a remarkable diversity of biological activities, including analgesic, antiviral, bactericidal, and fungicidal properties. biomedpharmajournal.org Furthermore, the phenylpiperidine structure is the core of potent opioid analgesics like fentanyl, highlighting the importance of this chemical class in pain management. painphysicianjournal.comnih.gov The development of novel derivatives continues to be a key strategy in the search for next-generation therapeutic agents with improved pharmacological profiles. researchgate.net

| Compound Class | Therapeutic Target/Activity | Potential Application |

|---|---|---|

| 4-Phenylpiperidine-2,6-dione derivatives | α1-Adrenergic Receptor Antagonists nih.gov | Cardiovascular diseases, Benign Prostatic Hyperplasia |

| Phenylpiperidine derivatives | Opioid Receptor Agonists painphysicianjournal.comnih.gov | Pain Management (Analgesia) |

| Piperidin-4-one derivatives | Antimicrobial, Antiviral biomedpharmajournal.org | Infectious Diseases |

| 1,2,4-Oxadiazin-5(6H)-one derivatives | Monoamine Oxidase (MAO) Inhibitors mdpi.com | Depression, Parkinson's Disease |

Role in Material Science Applications (e.g., Photosensitizers)

While direct applications of this compound in material science are an emerging field, the structural motif holds potential for the design of novel functional materials, particularly as photosensitizers. Photosensitizers are molecules that generate reactive oxygen species (ROS) upon light activation, a property leveraged in applications like photodynamic therapy (PDT) for cancer treatment. mdpi.comnih.gov

The design of effective photosensitizers often involves creating donor-acceptor-donor (D-A-D) structures to enhance properties like fluorescence and singlet oxygen quantum yield. nih.govrsc.org The piperidine-dione scaffold could potentially be functionalized with chromophoric and electron-donating or -withdrawing groups to create novel photosensitizing agents. The development of organic photosensitizers is a major focus in PDT research, moving from first-generation hematoporphyrin (B191378) derivatives to more advanced, synthetically tailored molecules with improved tumor selectivity and light-absorption properties. mdpi.comnih.gov The versatility of the piperidine ring system allows for the incorporation of moieties like BODIPY (boron-dipyrromethene), which are known building blocks for potent photosensitizers. rsc.orgmdpi.com Future research could explore the synthesis of this compound derivatives conjugated to such chromophores to assess their photophysical properties and potential utility in light-activated technologies.

Advancement of Green Chemistry Methodologies in Synthesis and Derivatization

The synthesis of piperidine derivatives, including the this compound scaffold, is increasingly benefiting from the principles of green chemistry. mdpi.com These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. unibo.it

Several green synthetic approaches have been successfully applied to the synthesis of piperidine rings:

Biocatalysis : Enzymes, such as immobilized lipases, have been used as reusable catalysts for the multicomponent synthesis of piperidines, offering high yields and catalytic efficiency under mild conditions. rsc.org

Greener Solvents : The use of environmentally benign solvent systems, such as deep eutectic solvents, has been reported for the one-pot synthesis of piperidin-4-one derivatives. nih.gov

Photocatalysis : Visible light-photocatalyzed reactions, such as formal (4+2) cycloadditions, provide an energy-efficient and mild route to complex heterocyclic structures, including those containing a piperidine core. rsc.org

Multicomponent Reactions : These reactions combine three or more reactants in a single step to form a complex product, maximizing atom economy and reducing the number of synthetic steps and purification processes. rsc.org

These sustainable methods represent a significant advancement over traditional synthetic routes, which often require harsh conditions and stoichiometric reagents. The application of green chemistry not only makes the production of this compound and its derivatives more environmentally friendly but also opens up new avenues for efficient and scalable synthesis. mdpi.comrsc.org

| Green Chemistry Approach | Description | Relevance to Piperidine Synthesis |

|---|---|---|

| Biocatalysis | Use of enzymes as catalysts. rsc.org | Immobilized lipases used for multicomponent synthesis of piperidines in high yields. rsc.org |

| Greener Solvents | Replacing hazardous organic solvents with safer alternatives. nih.gov | Deep eutectic solvents employed in one-pot synthesis of piperidin-4-one derivatives. nih.gov |

| Photocatalysis | Using light to drive chemical reactions. rsc.org | Visible-light driven cycloaddition for efficient synthesis of pyrido[1,2-a]indol-6(7H)-ones. rsc.org |

| Multicomponent Reactions | Combining multiple reactants in a single synthetic operation. rsc.org | Efficient, one-pot synthesis of clinically valuable piperidines. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-phenylpiperidine-2,4-dione, and how can reaction efficiency be monitored?

- Methodology :

- Piperidine core synthesis : Use aziridine ring-opening strategies with phenyl-containing nucleophiles to construct the piperidine backbone. Stereochemical control can be achieved via chiral catalysts (e.g., asymmetric hydrogenation) .

- Dione formation : Employ cyclization of substituted malonamides under acidic conditions (e.g., HCl/EtOH reflux). Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and quantify intermediates using HPLC with a C18 column .

- Efficiency metrics : Track NaOH consumption during hydrolysis (see Table 4 in for analogous imidazolidine-dione reactions).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Protocol :

- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The piperidine ring protons appear as multiplets at δ 2.5–3.5 ppm, while the dione carbonyls resonate at ~170–175 ppm in 13C NMR .

- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ at m/z 232.1. Confirm fragmentation patterns using collision-induced dissociation (CID) .

- IR spectroscopy : Look for C=O stretches at 1720–1740 cm⁻¹ and N-H bends (if present) at ~1550 cm⁻¹ .

Q. How should researchers handle safety and waste disposal for this compound?

- Guidelines :

- Storage : Keep in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture .

- Waste management : Segregate organic waste containing piperidine derivatives and transfer to licensed hazardous waste facilities. Neutralize acidic byproducts with NaHCO3 before disposal .

- Emergency protocols : For skin/eye contact, rinse immediately with water for 15+ minutes. Use activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can stereochemical conflicts in this compound derivatives be resolved during synthesis?

- Approach :

- Chiral resolution : Use diastereomeric salt formation with L-tartaric acid. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict stable conformers. Compare with NOESY data to validate spatial arrangements .

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

- Optimization :

- Catalyst screening : Test Pd(OAc)₂/XPhos systems for Suzuki-Miyaura couplings. Use microwave-assisted heating (120°C, 30 min) to enhance reactivity .

- Solvent effects : Replace polar aprotic solvents (DMF) with THF/toluene mixtures to reduce side reactions.

- Yield analysis : Compare isolated yields with LC-MS peak integration to identify unreacted starting materials .

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

- Case study :

- Electron-withdrawing groups (EWGs) : Meta-substituted nitro groups increase dione electrophilicity, accelerating SNAr reactions (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for unsubstituted analogs) .

- Steric hindrance : Ortho-methyl groups reduce reaction rates by 60% due to restricted access to the carbonyl carbon .

Q. What in silico tools predict the pharmacokinetic profile of this compound-based drug candidates?

- Workflow :

- ADMET prediction : Use SwissADME to estimate logP (~2.1), BBB permeability (CNS MPO score >4), and CYP450 inhibition .

- Docking studies : Target CDK2 (PDB: 1H1P) with AutoDock Vina. Prioritize derivatives with binding energies <–8.5 kcal/mol .

Data Analysis and Contradictions

Q. How should researchers address discrepancies between computational and experimental solubility data?

- Troubleshooting :

- Solvent selection : Recalculate COSMO-RS parameters with experimental dielectric constants (e.g., DMSO: ε = 47.2).

- Polymorphism screening : Use PXRD to detect crystalline forms affecting solubility .

Q. Why might NMR spectra show unexpected splitting patterns in this compound analogs?

- Root cause :

- Dynamic effects : Restricted rotation of the phenyl group at room temperature causes diastereotopic splitting. Confirm via variable-temperature NMR (VT-NMR) at 50°C .

- Impurity analysis : Check for oxidation byproducts (e.g., N-oxide formation) using HRMS .

Example Table: Sodium Hydroxide Consumption in Dione Hydrolysis

| Reaction Product | NaOH Consumed (mmol/g) | Purity (%) |

|---|---|---|

| Unsubstituted | 4.2 ± 0.3 | 98.5 |

| 6-Nitro | 5.8 ± 0.2 | 97.1 |

| 6-Methoxy | 3.6 ± 0.4 | 95.8 |

| Adapted from for analogous imidazolidine-diones. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.